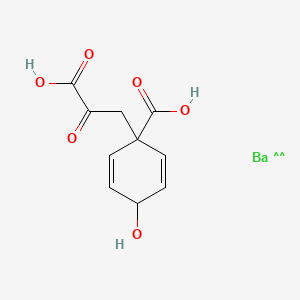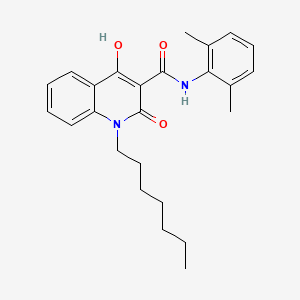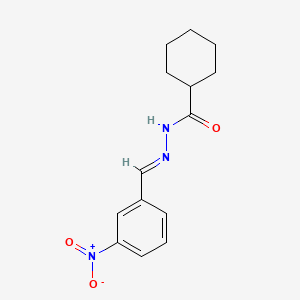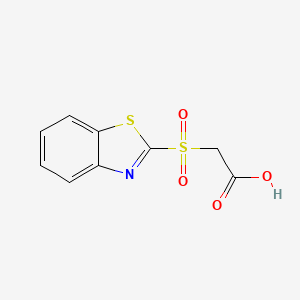
(2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid is a deuterated analog of a naturally occurring amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid typically involves the introduction of deuterium atoms into the corresponding non-deuterated amino acid. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions.
Deuterated Reagents: Utilizing deuterated starting materials in the synthesis can lead to the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated feedstocks. The choice of method depends on the desired level of deuteration and the specific application of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3) and sulfuric acid (H2SO4) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution Reactions: Various nucleophiles can be used to replace deuterium atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can produce alcohol derivatives.
Scientific Research Applications
(2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of isotopic substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to investigate the role of specific amino acids in biological processes.
Medicine: Potential use in drug development to improve the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism by which (2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid exerts its effects is primarily through its incorporation into biological molecules, where it can alter their physical and chemical properties. The presence of deuterium can affect the bond strength and stability of the molecule, leading to changes in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-methylbutanoic acid: The non-deuterated analog of the compound.
(2R)-2-amino-2,3,4,4,4-pentadeuterio-3-methylbutanoic acid: A partially deuterated analog.
(2R)-2-amino-3-(trideuteriomethyl)butanoic acid: Another partially deuterated analog.
Uniqueness
The uniqueness of (2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid lies in its high level of deuteration, which can significantly alter its physical and chemical properties compared to its non-deuterated and partially deuterated analogs. This makes it a valuable tool in various scientific research applications, particularly in studies involving isotopic effects.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
125.20 g/mol |
IUPAC Name |
(2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1D3,2D3,3D,4D |
InChI Key |
KZSNJWFQEVHDMF-UZTPAVETSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
Canonical SMILES |
CC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)


![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)


![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)


![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)
![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)
